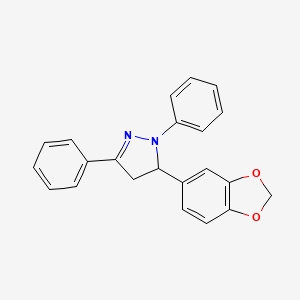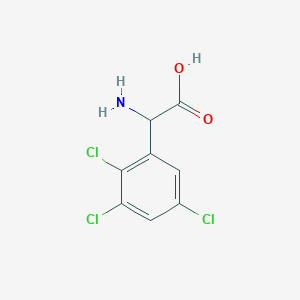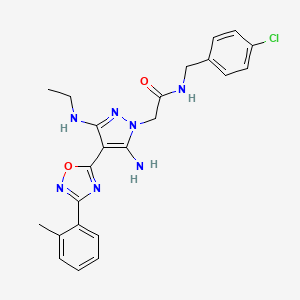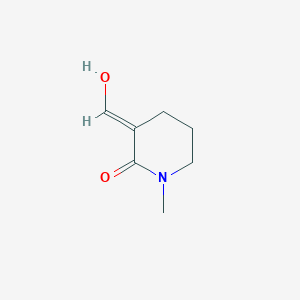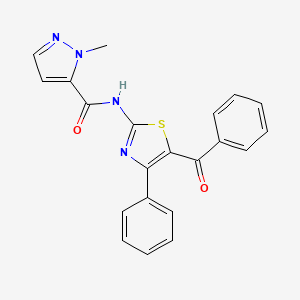
N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in glutamine metabolism. Glutamine is an important nutrient for cancer cells, and therefore, BPTES has been studied for its potential as an anticancer agent.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Compounds : Korkusuz and Yıldırım (2010) described the synthesis of new compounds, including N-substituted-4-benzoyl-1,5-dipenyl-1H-pyrazole-3-carboxamides, through reactions of acid chlorides with hydroxylamine and carbazate derivatives, yielding products in good yields (65%-90%) (Korkusuz & Yıldırım, 2010).
- Characterization of Thiadiazole Derivatives : A study by Saçmacı et al. (2017) synthesized thiadiazole derivatives from pyrazole-3-carboxylic acid chloride, confirming structures through NMR and IR spectra, and X-ray diffraction methods (Saçmacı, Arslaner & Şahin, 2017).
Biological and Antimicrobial Applications
- Antiproliferative Activities : Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, testing their antiproliferative activities against HeLa and C6 cell lines, showing cell selective effects and promising antitumor activity (Mert, Yaglıoglu, Demirtaş & Kasımoğulları, 2014).
- Carbonic Anhydrase Inhibitors : Büyükkıdan et al. (2013) studied novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, revealing strong inhibitory properties against carbonic anhydrase isoenzymes (Büyükkıdan, Bülbül, Kasımoğulları & Büyükkıdan, 2013).
Antiviral and Antimicrobial Research
- Anti-Influenza Virus Activity : Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, finding significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama & Elgemeie, 2020).
- Antimicrobial Evaluation : Ningaiah et al. (2014) synthesized 1,3,4-oxadiazoles with pyrazole integration, showing effective antimicrobial activity against various pathogens (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy & Javarasetty, 2014).
Propriétés
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-25-16(12-13-22-25)20(27)24-21-23-17(14-8-4-2-5-9-14)19(28-21)18(26)15-10-6-3-7-11-15/h2-13H,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTADVUQVLQCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)
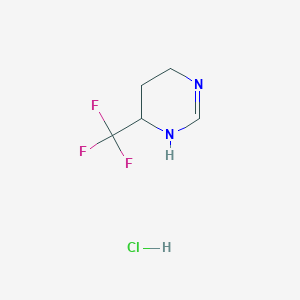
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)
![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)
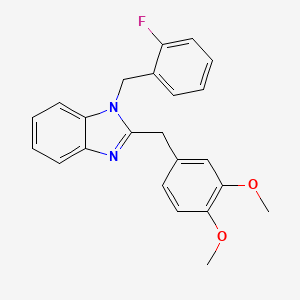
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2472636.png)
![4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2472641.png)
